molecular formula C16H15N3O3S2 B2408732 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 451465-63-7

4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2408732
CAS No.: 451465-63-7
M. Wt: 361.43
InChI Key: RRKOCVFNZHNPKT-UHFFFAOYSA-N
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Description

“4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 451465-63-7 . It has a molecular weight of 361.45 .


Synthesis Analysis

The compound can be synthesized by the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas .


Molecular Structure Analysis

The IUPAC name of the compound is 4-[2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)ethyl]benzenesulfonamide . The InChI code is 1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) .


Chemical Reactions Analysis

The compound is involved in the COX-2 inhibition screening assay . It was found that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM .


Physical and Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally analyzed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data. This process involved reactions with other chemical entities and confirmed the structure of the synthesized compound (Hayun et al., 2012).

Pharmaceutical Applications

  • Quinazoline derivatives, including those similar to the compound , have been studied for their potential as diuretic and antihypertensive agents. These compounds were synthesized and evaluated for their efficacy in this role, comparing favorably with standard medications in some cases (Rahman et al., 2014).
  • Research has also focused on the antimicrobial activities of quinazoline derivatives. These compounds have been tested against various bacteria and fungi, showing varied degrees of inhibitory actions (Desai et al., 2007), (Vanparia et al., 2013).

Molecular Docking Studies

  • Molecular docking studies have been conducted on similar quinazoline derivatives. These studies assess the potential inhibitory activity against specific biological targets, providing insights into the compound's possible therapeutic applications (El-Azab et al., 2016).

Antioxidant Properties

  • Some quinazoline derivatives have been evaluated as antioxidants and corrosion inhibitors, particularly in the context of lubricating oils. This research highlights the compound's potential in industrial applications (Habib et al., 2014).

Anticonvulsant Activity

  • Derivatives of this compound have been synthesized and evaluated for their anticonvulsant potential. Computational studies and neurotoxicity screenings have been conducted to determine the most effective compounds for this application (Khokra et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups .

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it is possible that it may act as an inhibitor for certain enzymes, potentially disrupting their normal function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication . This could potentially be a pathway affected by this compound.

Pharmacokinetics

Its sulfonamide group could potentially aid in absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific interactions within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, a highly acidic or basic environment could potentially affect the compound’s structure and therefore its efficacy .

Properties

IUPAC Name

4-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKOCVFNZHNPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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